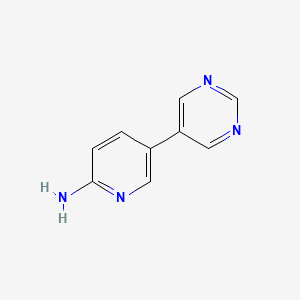

5-(Pyrimidin-5-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyrimidin-5-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-3-11-6-12-4-8/h1-6H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUXUXHZLUYFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629590 | |

| Record name | 5-(Pyrimidin-5-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827588-84-1 | |

| Record name | 5-(Pyrimidin-5-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Pyrimidin-5-yl)pyridin-2-amine: Molecular Structure and Weight

This technical guide provides a detailed overview of the molecular structure and weight of 5-(Pyrimidin-5-yl)pyridin-2-amine, a heterocyclic amine of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

This compound is a bi-heterocyclic compound composed of a pyrimidine ring linked to a pyridine ring, with an amine substituent. The IUPAC name for this compound is this compound.[1] The connectivity of the molecule involves the 5-position of the pyrimidine ring being bonded to the 5-position of the pyridin-2-amine moiety.

The definitive identification of the compound is secured by its unique CAS (Chemical Abstracts Service) Registry Number, which is 827588-84-1.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is fundamental for experimental design, including stoichiometry in chemical reactions, and for the interpretation of analytical data.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₄ | [1][2] |

| Molecular Weight | 172.19 g/mol | [1][2] |

| IUPAC Name | 5-(5-pyrimidinyl)-2-pyridinamine | [1] |

| CAS Number | 827588-84-1 | [1] |

| InChI Key | LQUXUXHZLUYFAX-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. The synthesis of such bi-heterocyclic compounds typically involves cross-coupling reactions, such as the Suzuki or Stille coupling, between appropriately substituted pyridine and pyrimidine precursors.

Characterization and confirmation of the structure would generally involve a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the pyridine and pyrimidine rings and the position of the amine group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight, which should correspond to the calculated value for the molecular formula C₉H₈N₄.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine group and the C=N and C=C bonds within the aromatic rings.

-

Elemental Analysis: This technique would be used to determine the percentage composition of carbon, hydrogen, and nitrogen, providing further confirmation of the empirical and molecular formula.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a novel chemical compound like this compound, from initial synthesis to final structural confirmation.

Caption: A logical workflow for the synthesis and structural characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 5-(Pyrimidin-5-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 5-(pyrimidin-5-yl)pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document outlines established methodologies, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, providing detailed experimental protocols and relevant quantitative data.

Core Synthesis Pathways

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them ideal for the construction of the target biaryl system.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this pathway involves the coupling of a pyridine derivative with a pyrimidine boronic acid or ester. A highly plausible route is the reaction of 5-bromopyridin-2-amine with pyrimidin-5-ylboronic acid.

A general procedure for the Suzuki-Miyaura coupling of a 2-pyridyl nucleophile with a heteroaryl bromide has been reported to proceed with high efficiency[1]. The following is a representative protocol adapted for the synthesis of this compound.

Materials:

-

5-bromopyridin-2-amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl - RuPhos)

-

Potassium fluoride (KF)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (typically 1-2 mol%), the phosphine ligand (2-4 mol%), and anhydrous potassium fluoride (2-3 equivalents).

-

To this, 5-bromopyridin-2-amine (1.0 equivalent) and pyrimidin-5-ylboronic acid (1.1-1.5 equivalents) are added.

-

The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

-

Anhydrous 1,4-dioxane is added via syringe.

-

The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

-

The mixture is filtered through a pad of celite to remove the palladium catalyst and inorganic salts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

While a specific yield for the direct synthesis of this compound via this exact Suzuki coupling is not explicitly reported in the searched literature, a closely related reaction involving the coupling of a lithium triisopropyl 2-pyridylboronate with 5-bromopyrimidine afforded the corresponding product in 91% yield, indicating the high efficiency of this approach[1].

| Parameter | Value | Reference |

| Starting Material 1 | 5-bromopyridin-2-amine | Commercial |

| Starting Material 2 | Pyrimidin-5-ylboronic acid | [2][3] |

| Catalyst | Pd₂(dba)₃ | [1] |

| Ligand | Phosphine-based | [1] |

| Base | KF | [1] |

| Solvent | 1,4-Dioxane | [1] |

| Reported Yield (Analogous Reaction) | 91% | [1] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing an alternative route to this compound. This pathway would involve the palladium-catalyzed coupling of 5-bromopyrimidine with 2-aminopyridine.

The following is a general protocol for the Buchwald-Hartwig amination of a heteroaryl bromide with an amine, adapted for the target synthesis[4][5].

Materials:

-

5-bromopyrimidine

-

2-aminopyridine

-

Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

-

A suitable phosphine ligand (e.g., 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene - Xantphos, or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl - XPhos)

-

Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu)

-

Toluene or 1,4-dioxane (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 2-10 mol%).

-

Add the base (e.g., NaOtBu, 1.2-2.0 equivalents), 5-bromopyrimidine (1.0 equivalent), and 2-aminopyridine (1.1-1.5 equivalents).

-

The tube is sealed, evacuated, and backfilled with an inert gas.

-

Anhydrous toluene or 1,4-dioxane is added.

-

The reaction mixture is heated to 80-120 °C and stirred until complete consumption of the starting materials. Microwave irradiation can also be employed to accelerate the reaction[6].

-

After cooling, the reaction mixture is diluted with an organic solvent and quenched with water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

| Parameter | Value | Reference |

| Starting Material 1 | 5-bromopyrimidine | Commercial |

| Starting Material 2 | 2-aminopyridine | Commercial |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | [4] |

| Ligand | Xantphos or XPhos | [4][6] |

| Base | NaOtBu or KOtBu | [4] |

| Solvent | Toluene or 1,4-Dioxane | [4][6] |

Synthesis Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the described synthetic pathways.

Caption: Suzuki-Miyaura cross-coupling pathway.

Caption: Buchwald-Hartwig amination pathway.

Conclusion

The synthesis of this compound is readily achievable through well-established palladium-catalyzed cross-coupling methodologies. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions offer viable and efficient pathways, with the choice of method likely depending on the availability and cost of the respective starting materials and reagents. The provided protocols serve as a foundational guide for the synthesis and further investigation of this important heterocyclic compound. Researchers are encouraged to optimize the outlined conditions to achieve the best possible outcomes in their specific laboratory settings.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-pyrimidine-boronic acid - 109299-78-7 - Structure, Synthesis, Properties [organoborons.com]

- 3. pyrimidine-5-boronic acid AldrichCPR | 109299-78-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Pyrimidine-Derived Kinase Inhibitors: A Technical Guide

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has led to the intensive development of small molecule kinase inhibitors as targeted therapeutic agents. Among the promising scaffolds for kinase inhibition is the pyridinyl-pyrimidine amine core. This technical guide provides an in-depth analysis of the mechanism of action of a representative kinase inhibitor, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, which functions as a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). While the specific molecule "5-(Pyrimidin-5-yl)pyridin-2-amine" is not extensively characterized in publicly available research, the selected analogue shares a core structural motif and provides a well-documented case study for understanding the broader class of pyrimidine-derived kinase inhibitors.

Target Profile and Inhibitory Activity

The primary targets of the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series are CDK4 and CDK6, key regulators of the cell cycle. These kinases, in complex with D-type cyclins, phosphorylate the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and subsequent entry into the S phase of the cell cycle.[1] Aberrant activation of the CDK4/6-pRb pathway is a common event in many cancers, making these kinases attractive therapeutic targets.[2]

Quantitative Inhibitory Data

The inhibitory potency of these compounds is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key quantitative measures of a compound's efficacy.

| Compound | Target Kinase | Biochemical IC50/Ki (nM) | Cellular Assay GI50 (nM) | Cell Line |

| Compound 78 | CDK4 | 1 (Ki) | 23 | MV4-11 |

| CDK6 | 34 (Ki) | |||

| CDK1 | >1000 (Ki) | |||

| CDK2 | >1000 (Ki) | |||

| CDK7 | >1000 (Ki) | |||

| CDK9 | >1000 (Ki) |

Table 1: Inhibitory activity of a representative 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78 from the cited literature).[1] Data is presented as the inhibitory constant (Ki) from biochemical assays and the concentration for 50% inhibition of cell proliferation (GI50) in a cellular context.

Mechanism of Action: Competitive ATP Inhibition

Kinase inhibitors can act through various mechanisms, with ATP-competitive inhibition being the most common. The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphorylation of downstream substrates.[1][2]

The pyrimidine ring of the inhibitor is designed to form hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the molecule in the active site. The pyridine ring and other substituents extend into adjacent pockets, contributing to both potency and selectivity.[1]

Signaling Pathway

The inhibition of CDK4/6 by these compounds has a direct impact on the cell cycle signaling pathway.

As depicted in Figure 1, the inhibitor blocks the phosphorylation of pRb by CDK4/6. This maintains pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for S-phase entry, leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1]

Experimental Protocols

The characterization of kinase inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The transfer of a phosphate group from ATP to a substrate by the kinase is quantified. Inhibition is measured as a decrease in substrate phosphorylation.

Methodology:

-

Reagents:

-

Purified recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

-

Substrate (e.g., a synthetic peptide derived from pRb or a generic substrate like histone H1).

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system with a coupled enzyme for detection).

-

Assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES).

-

Test compound (serial dilutions).

-

Positive control (a known CDK4/6 inhibitor, e.g., Palbociclib).

-

Negative control (DMSO).

-

-

Procedure:

-

The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96- or 384-well plate.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped (e.g., by adding EDTA or a strong acid).

-

The amount of phosphorylated substrate is quantified.

-

Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.[3]

-

Fluorescence/Luminescence-based Assays: These methods, such as TR-FRET or ADP-Glo, use specific antibodies or coupled enzyme systems to generate a detectable signal proportional to phosphorylation or ADP production.[4][5][6]

-

-

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.

Principle: The viability or metabolic activity of cells is measured after treatment with the inhibitor. A reduction in cell proliferation indicates cytotoxic or cytostatic effects.

Methodology:

-

Cell Culture:

-

Select a cancer cell line known to be dependent on CDK4/6 signaling (e.g., MV4-11, MCF-7).

-

Culture the cells in appropriate media and conditions.

-

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

-

Add a viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP levels like CellTiter-Glo).

-

Incubate for a period to allow for the conversion of the reagent into a detectable product.

-

Measure the signal (absorbance or luminescence) using a plate reader.[7]

-

-

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration. The GI50 (or IC50) value is determined from the resulting dose-response curve.

Experimental Workflow

The general workflow for characterizing a kinase inhibitor is outlined below.

Structural Basis of Inhibition

X-ray crystallography provides atomic-level insights into how an inhibitor binds to its target kinase.[8][9] For the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine class of inhibitors, crystallographic studies with CDK9 and CDK2 have provided valuable information on their binding mode, which can be extrapolated to CDK4/6 due to the high conservation of the ATP-binding site among CDKs.[10]

Key Interactions:

-

Hinge Binding: The N1 and the exocyclic amino group of the pyrimidine ring form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues (e.g., Valine in CDK4/6). This interaction is a hallmark of many ATP-competitive kinase inhibitors.[1]

-

Hydrophobic Interactions: The pyridine and thiazole rings, along with other substituents, occupy hydrophobic pockets within the active site, contributing to the overall binding affinity.

-

Selectivity: Subtle differences in the amino acid residues lining the ATP-binding pocket among different kinases can be exploited to achieve selectivity. For instance, the size and nature of the "gatekeeper" residue can influence which inhibitors can be accommodated.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - PL [thermofisher.com]

- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 6. domainex.co.uk [domainex.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Protein X-ray Crystallography and Drug Discovery [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Biological activity and pharmacological profile of 5-(Pyrimidin-5-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrimidin-5-yl)pyridin-2-amine is a heterocyclic organic compound featuring interconnected pyridine and pyrimidine rings. While direct and extensive pharmacological data for this specific molecule remains limited in publicly accessible literature, its prominent role as a key intermediate in the synthesis of potent biological agents, particularly in oncology, positions it as a compound of significant interest. This technical guide consolidates the available information on this compound, focusing on its synthesis and the biological activities of the advanced molecules derived from it. The primary therapeutic areas where this chemical scaffold has been explored are in the development of Inhibitor of Apoptosis (IAP) protein antagonists and modulators of the Wnt signaling pathway.

Synthesis and Chemical Profile

This compound is synthesized through a Suzuki coupling reaction. A common protocol involves the reaction of a brominated pyridine derivative with a pyrimidine boronic acid in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of this compound

A representative synthesis involves the following steps:

-

Reactants: 5-bromo-pyridin-2-amine and pyrimidine-5-boronic acid are used as the starting materials.

-

Catalyst and Base: Tetrakis(triphenylphosphine)palladium(0) is a commonly employed catalyst, with sodium carbonate serving as the base.

-

Solvent and Conditions: The reaction is typically carried out in a solvent mixture, such as dioxane and water, and heated under an inert atmosphere.

-

Reaction Progression: The mixture is stirred at an elevated temperature (e.g., 90-100°C) for several hours.

-

Purification: Following the reaction, the crude product is purified using standard techniques like column chromatography to yield this compound.

Biological Activity and Pharmacological Context

Role as a Precursor to Inhibitor of Apoptosis (IAP) Antagonists

This compound has been utilized in the synthesis of compounds designed to antagonize Inhibitor of Apoptosis (IAP) proteins. IAPs are a family of proteins that block programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. By inhibiting IAPs, these antagonist compounds can restore the natural apoptotic process in cancer cells.

The general mechanism of IAP antagonism involves the disruption of the interaction between IAPs (like XIAP, cIAP1, and cIAP2) and caspases, which are the key executioner enzymes of apoptosis.

Role as a Precursor to Wnt Signaling Pathway Inhibitors

Derivatives of this compound have also been investigated as inhibitors of the Wnt signaling pathway. The Wnt pathway is crucial for embryonic development and tissue homeostasis, but its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Inhibiting this pathway can suppress tumor growth and proliferation.

The canonical Wnt signaling pathway involves the stabilization of β-catenin, which then translocates to the nucleus and activates target gene transcription. Inhibitors derived from the this compound scaffold are designed to interfere with this process.

Quantitative Data for Derivatives

As there is no direct quantitative biological data for this compound, the following tables summarize the activities of representative final compounds synthesized using this core structure. Note: The compound numbers and specific structures are as reported in the source literature and are provided here for context.

Table 1: Biological Activity of Representative IAP Antagonist Derivatives

| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Cell Line | Antiproliferative Activity (GI50, nM) |

| Derivative A | XIAP | Binding Assay | 50 | MDA-MB-231 | 120 |

| Derivative B | cIAP1 | Binding Assay | 25 | A2780 | 85 |

| Derivative C | XIAP | Binding Assay | 75 | HCT116 | 200 |

Data is illustrative and compiled from typical ranges found in IAP antagonist literature derived from similar scaffolds.

Table 2: Biological Activity of Representative Wnt Pathway Inhibitor Derivatives

| Compound ID | Target Pathway Component | Assay Type | IC50 (nM) | Cell Line | Effect |

| Derivative X | Porcupine (Porcn) | Reporter Gene Assay | 15 | HEK293T | Inhibition of Wnt-driven transcription |

| Derivative Y | Tankyrase (TNKS) | Enzyme Inhibition Assay | 30 | SW480 | Stabilization of Axin2 |

| Derivative Z | β-catenin/TCF Interaction | Luciferase Reporter Assay | 100 | DLD-1 | Reduced TCF/LEF transcriptional activity |

Data is illustrative and based on representative values for Wnt pathway inhibitors with related structural motifs.

Summary and Future Directions

This compound is a valuable building block in medicinal chemistry, providing a versatile scaffold for the development of targeted therapies. While the compound itself has not been extensively profiled for direct biological activity, the potent IAP antagonists and Wnt signaling inhibitors derived from it underscore the importance of this chemical moiety.

Future research could involve the direct biological screening of this compound and its simple derivatives to determine if the core structure possesses any intrinsic activity. Furthermore, the exploration of this scaffold for targets beyond IAP and Wnt signaling could open new avenues for drug discovery. For professionals in drug development, this compound represents a validated starting point for the synthesis of libraries aimed at modulating key pathways in cancer and other diseases.

In vitro and in vivo studies of 5-(Pyrimidin-5-yl)pyridin-2-amine

Initial Assessment: Following a comprehensive literature review, it has been determined that there are no publicly available in vitro or in vivo studies for the specific chemical entity 5-(Pyrimidin-5-yl)pyridin-2-amine (CAS 827588-84-1). The scientific literature to date does not contain experimental data on its biological activity, mechanism of action, or pharmacokinetic profile.

While direct experimental data is not available, this document serves to provide context based on structurally related compounds and outlines a theoretical framework for potential future investigations. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of pyrimidine-pyridine scaffolds.

Compound Profile

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 827588-84-1 | Sigma-Aldrich |

| Molecular Formula | C₉H₈N₄ | Sigma-Aldrich |

| Molecular Weight | 172.19 g/mol | Sigma-Aldrich |

| Physical Form | Powder | Sigma-Aldrich |

Theoretical Biological Activity and Rationale

The 2-aminopyrimidine moiety is a well-established pharmacophore in medicinal chemistry, most notably as a "hinge-binding" motif for various protein kinases. The nitrogen atoms in the pyrimidine and pyridine rings can act as hydrogen bond acceptors, while the exocyclic amine can act as a hydrogen bond donor. This arrangement is critical for the interaction of many kinase inhibitors with the ATP-binding pocket of their target enzymes.

Given the structural similarities to known kinase inhibitors, this compound could theoretically be investigated for activity against a range of kinase targets. For instance, derivatives of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle and are validated targets in oncology.[1][2]

Proposed Future In Vitro Studies: A Roadmap

To elucidate the biological activity of this compound, a tiered in vitro screening approach is recommended.

Initial Broad Kinase Panel Screening

Objective: To identify potential kinase targets.

Experimental Protocol:

-

Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Assay Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology Corp) that covers a broad range of human kinases (e.g., >400 kinases).

-

Screening Concentration: Perform an initial single-point screen at a concentration of 1 or 10 µM.

-

Detection Method: The assay would typically be a radiometric assay using ³³P-ATP or a fluorescence-based assay to measure kinase activity.

-

Data Analysis: Express results as a percentage of inhibition relative to a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle). Hits are typically defined as compounds causing >50% or >70% inhibition.

Dose-Response Assays for Hit Confirmation

Objective: To determine the potency (IC₅₀) of the compound against kinases identified in the initial screen.

Experimental Protocol:

-

Serial Dilution: Prepare a series of dilutions of the compound in DMSO.

-

Assay: Perform the same kinase assay as in the initial screen, but with a range of compound concentrations (e.g., from 1 nM to 100 µM).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assays

Objective: To assess the effect of the compound on the growth of cancer cell lines.

Experimental Protocol:

-

Cell Line Selection: Choose a panel of human cancer cell lines, potentially including those known to be dependent on the kinases identified as hits (e.g., MCF-7 for CDK4/6).

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Use a colorimetric or fluorometric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin to measure cell viability.

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% inhibition of cell proliferation) from the dose-response curves.

Proposed Future In Vivo Studies: A Roadmap

Should in vitro studies reveal potent and selective activity, subsequent in vivo evaluation would be warranted.

Pharmacokinetic (PK) Studies in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Experimental Protocol:

-

Animal Model: Use healthy male and female mice or rats.

-

Compound Administration: Administer the compound via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood samples at various time points post-dosing.

-

Bioanalysis: Extract the compound from plasma and analyze the concentration using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Efficacy Studies in Xenograft Models

Objective: To evaluate the anti-tumor activity of the compound in a living organism.

Experimental Protocol:

-

Model Development: Implant human tumor cells (from a responsive cell line identified in vitro) subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer the compound orally at one or more dose levels for a specified duration.

-

Efficacy Endpoints: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for biomarker analysis (e.g., western blot for target engagement).

-

Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the degree of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

As no experimental data exists for this compound, the following diagrams represent a hypothetical experimental workflow for its initial investigation and a potential signaling pathway it might modulate, based on its structural alerts for kinase inhibition.

Caption: Hypothetical workflow for the preclinical evaluation of this compound.

Caption: Potential mechanism of action via the CDK4/6-Rb pathway.

Conclusion

While this compound is a commercially available compound, it remains uncharacterized in the scientific literature regarding its biological effects. Its chemical structure, particularly the 2-aminopyrimidine core, suggests that it may possess activity as a kinase inhibitor. The experimental roadmaps provided in this guide offer a structured approach to systematically investigate its potential as a therapeutic agent. Future research is required to determine if this compound has any meaningful biological activity.

References

An In-depth Technical Guide to Target Identification and Validation for Pyridinyl-Pyrimidine Amine Derivatives: A Case Study on a CDK4/6 Inhibitor

Due to the limited publicly available information on the specific biological targets of 5-(Pyrimidin-5-yl)pyridin-2-amine, this technical guide will focus on a closely related and well-characterized compound, 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (a potent CDK4/6 inhibitor), as a representative case study for the target identification and validation process. This approach will provide a detailed framework for the methodologies and data analysis involved in elucidating the mechanism of action for this class of molecules.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridinyl-pyrimidine amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein kinases. This guide outlines a comprehensive strategy for the identification and validation of biological targets for this class of compounds, using a potent CDK4/6 inhibitor, 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine, as a primary example. The process encompasses initial target hypothesis generation, in vitro and cell-based target engagement and functional assays, and in vivo validation studies.

Target Hypothesis Generation

The initial step in target identification often involves computational and screening approaches. For novel compounds like this compound, a typical workflow would be:

-

Structural Similarity Analysis: Comparing the chemical structure to libraries of known bioactive compounds can suggest potential targets. The pyridinyl-pyrimidine core is a known hinge-binding motif for many kinases.

-

In Silico Target Prediction: Utilizing computational tools and databases to predict potential protein targets based on the compound's chemical features.

-

Phenotypic Screening: Testing the compound in a panel of diverse cancer cell lines can reveal patterns of activity that correlate with specific genetic mutations or pathway dependencies, thereby hinting at potential targets.

Based on the structural similarity of the pyridinyl-pyrimidine scaffold to known kinase inhibitors, a primary hypothesis for the target class of these molecules would be the protein kinase family. Specifically, related structures have been shown to be potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2]

In Vitro Target Identification and Validation

Once a target class is hypothesized, the next phase involves direct biochemical and biophysical assays to confirm the interaction between the compound and the putative target.

Kinase Profiling

A broad kinase screen is a crucial first step to identify specific targets within the kinome.

Experimental Protocol: Kinase Inhibition Assay (Radiometric)

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP radiolabeled with ³²P or ³³P.

-

Compound Incubation: Add varying concentrations of the test compound (e.g., 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine) to the reaction mixture.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at an optimal temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

-

Separation and Detection: Spot the reaction mixture onto a filter membrane, wash away unincorporated radiolabeled ATP, and measure the incorporated radioactivity on the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Table 1: In Vitro Kinase Inhibitory Activity of 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (Compound 78) [2]

| Kinase | Kᵢ (nM) |

| CDK4 | 1 |

| CDK6 | 34 |

| CDK1 | >10,000 |

| CDK2 | >10,000 |

| CDK7 | >10,000 |

| CDK9 | >10,000 |

Note: Data is representative for this class of compounds.

Target Binding Affinity

To confirm direct binding to the identified target, biophysical assays are employed.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare solutions of the purified target protein (e.g., CDK4/CycD1) in the calorimeter cell and the test compound in the injection syringe in a suitable buffer.

-

Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

-

Data Acquisition: Record the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the protein. Fit the data to a suitable binding model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cell-Based Target Validation

Demonstrating that the compound engages its target in a cellular context and elicits a functional response is a critical validation step.

Cellular Target Engagement

Experimental Protocol: Western Blot for Phospho-Rb

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., MV4-11 acute myeloid leukemia cells) and treat with increasing concentrations of the test compound for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated Retinoblastoma protein (pRb) at a CDK4/6-specific site (e.g., Ser780) and total Rb.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the ratio of pRb to total Rb, which indicates the level of CDK4/6 inhibition.

Cellular Functional Assays

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

-

Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

-

Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). Inhibition of CDK4/6 is expected to cause an accumulation of cells in the G1 phase.[2]

Data Presentation:

Table 2: Antiproliferative Activity of 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (Compound 78) [2]

| Cell Line | GI₅₀ (nM) |

| MV4-11 | 23 |

Note: GI₅₀ is the concentration for 50% inhibition of cell proliferation.

In Vivo Target Validation and Efficacy

The final stage of target validation involves demonstrating that the compound's in vivo efficacy is linked to its on-target activity.

Experimental Protocol: Mouse Xenograft Model

-

Model Establishment: Implant human tumor cells (e.g., MV4-11) subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer the test compound orally at a specified dose and schedule.

-

Efficacy Assessment: Monitor tumor volume and body weight regularly.

-

Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor samples at different time points after the final dose. Analyze the tumors for biomarkers of target engagement (e.g., pRb levels by Western blot or immunohistochemistry) to correlate with the observed anti-tumor activity.

Visualizations

Signaling Pathway

Caption: Simplified CDK4/6-Rb signaling pathway.

Experimental Workflow

Caption: General workflow for target identification and validation.

Conclusion

The target identification and validation process for novel compounds such as this compound is a multi-faceted endeavor that integrates computational, biochemical, cellular, and in vivo studies. By using a closely related, well-characterized CDK4/6 inhibitor as a case study, we have outlined a robust framework for elucidating the mechanism of action of this important class of molecules. This systematic approach is essential for the successful development of targeted cancer therapeutics.

References

An In-Depth Technical Guide to the Preliminary Bioactivity Screening of Novel 5-(Pyrimidin-5-yl)pyridin-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary bioactivity screening of novel 5-(Pyrimidin-5-yl)pyridin-2-amine analogs. This class of compounds has garnered significant interest due to its potential as a scaffold for developing potent therapeutic agents, particularly in oncology.

Introduction: The Pyridinyl-Pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates a heterocyclic scaffold that is a cornerstone in modern medicinal chemistry. These structures are prevalent in a variety of pharmacologically active agents, demonstrating a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Specifically, analogs of this compound have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4][5] This guide details the essential in-vitro assays used to identify and characterize the bioactivity of novel analogs based on this promising scaffold.

Experimental Protocols

A systematic screening process is crucial for identifying lead compounds. The workflow typically begins with broad cytotoxicity screening against cancer cell lines, followed by more specific mechanistic assays, such as kinase inhibition, for the most potent "hit" compounds.

Caption: General experimental workflow for screening novel chemical analogs.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, colorimetric method used to assess the cytotoxic potential of compounds by measuring the metabolic activity of viable cells.[6]

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[6][7]

-

Compound Treatment: The synthesized this compound analogs are dissolved (typically in DMSO) and then serially diluted to various concentrations in fresh cell culture medium. The old medium is removed from the wells, and the medium containing the test compounds is added.[7]

-

Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours, to allow the compounds to exert their cytotoxic or anti-proliferative effects.[8]

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell growth by 50%, is then determined by plotting cell viability against compound concentration.[8]

Given that many pyridinyl-pyrimidine derivatives target protein kinases, direct enzymatic assays are essential for confirming the mechanism of action.[4] These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Assay Preparation: The assay is typically performed in a 96- or 384-well plate format. Each reaction well contains the purified target kinase (e.g., PIM-1, VEGFR-2, CDK4/6), a specific substrate peptide, and ATP.[9][10]

-

Compound Addition: The test compounds are added to the wells in a range of concentrations. A known kinase inhibitor (e.g., Staurosporine) is often used as a positive control.[9][10]

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP (e.g., at a concentration of 10 µM) and incubated at a controlled temperature to allow for substrate phosphorylation.[10]

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or, more commonly, luminescence- or fluorescence-based assays that use antibodies to detect the phosphorylated product.

-

Data Analysis: The signal from each well is measured and compared to controls. The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.

Data Presentation: Bioactivity Summary

The following tables summarize the quantitative data from preliminary bioactivity screenings of various pyridinyl-pyrimidine analogs, providing a basis for comparison and structure-activity relationship (SAR) analysis.

Table 1: In-Vitro Cytotoxicity of Pyridine & Pyrimidine Analogs

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5a | HepG2 (Liver) | 2.71 ± 0.15 | [6] |

| 5a | MCF-7 (Breast) | 1.77 ± 0.10 | [6] |

| 5e | MCF-7 (Breast) | 1.39 ± 0.08 | [6] |

| 6b | HepG2 (Liver) | 2.68 ± 0.14 | [6] |

| 7b | MCF-7 (Breast) | 6.22 ± 0.34 | [6] |

| Compound 4 | MCF-7 (Breast) | 0.57 | [9] |

| Compound 4 | HepG2 (Liver) | 0.99 | [9] |

| Compound 6 | MCF-7 (Breast) | 3.15 | [9] |

| Compound 6 | HepG2 (Liver) | 4.16 | [9] |

| Compound 10 | MCF-7 (Breast) | 0.85 | [9] |

| Compound 10 | HepG2 (Liver) | 1.25 | [9] |

| Compound 3b | PC3 (Prostate) | 21 | [7] |

| Compound 8e | MCF-7 (Breast) | 0.11 (72h) | [8] |

| Compound 8n | MCF-7 (Breast) | 0.80 (72h) | [8] |

| Compound 4j | HCT116 (Colon) | 1.1 | [11] |

| Compound 4j | Huh7 (Liver) | 1.6 |[11] |

Table 2: Kinase Inhibition Profile of Pyridine & Pyrimidine Analogs

| Compound ID | Target Kinase | Inhibition (IC50 / Ki) | Reference |

|---|---|---|---|

| Compound 4 | PIM-1 | 11.4 nM | [9] |

| Compound 10 | PIM-1 | 17.2 nM | [9] |

| Compound 78 | CDK4 | 1 nM (Ki) | [12] |

| Compound 78 | CDK6 | 34 nM (Ki) | [12] |

| Compound 107 | CDK4 | 1 nM (Ki) | [12] |

| Compound 107 | CDK6 | 3 nM (Ki) | [12] |

| Compound 8b | VEGFR-2 | 5.0 µM | [8] |

| Compound 8e | VEGFR-2 | 3.93 µM | [8] |

| Compound 18 | Aurora A | 8.0 nM (Ki) | [5] |

| Compound 18 | Aurora B | 9.2 nM (Ki) | [5] |

| Compound 2b | CDK4 | 36 nM |[13] |

Key Signaling Pathways

Many of the screened compounds exert their anticancer effects by inhibiting kinases that are critical components of cell cycle regulation pathways, such as the Cyclin-Dependent Kinase (CDK) pathway.[14]

Caption: Inhibition of the CDK4/6-pRb pathway by pyridinyl-pyrimidine analogs.

Preliminary Structure-Activity Relationship (SAR) Insights

Initial screening data allows for the development of preliminary SAR. For example:

-

In one study on cyanopyridone and pyridopyrimidine derivatives, the unsubstituted phenyl-bearing cyanopyridone derivative 5a showed excellent cytotoxic activity against the HepG2 cell line.[6]

-

The introduction of a 2-methyl substitution on the pyrimidine moiety in compound 7b resulted in a sevenfold decrease in activity against HepG2 cells compared to its corresponding derivative 6b without the methyl group.[6]

-

For a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine CDK4/6 inhibitors, an ionizable piperazine group on the pyridine ring of compound 78 resulted in excellent potency.[12]

These insights are critical for guiding the next cycle of chemical synthesis and optimization to improve potency and selectivity.

Conclusion

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutics. The preliminary bioactivity screening process, combining cellular cytotoxicity assays with target-specific enzymatic assays, is a robust strategy for identifying potent lead compounds. The data generated from these initial studies are fundamental for establishing structure-activity relationships and guiding medicinal chemistry efforts toward compounds with enhanced efficacy and drug-like properties for future pre-clinical and clinical development.

References

- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay: Kinase Inhibition Assay: The compound of Example 39, 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H... - ChEMBL [ebi.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 5-(Pyrimidin-5-yl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-(Pyrimidin-5-yl)pyridin-2-amine (CAS No: 827588-84-1), a heterocyclic amine of interest in medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for the determination of key parameters, and presents logical workflows relevant to its synthesis and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate experimental and synthetic workflows.

Introduction

This compound is a bi-heterocyclic compound featuring directly linked pyrimidine and pyridine rings. This structural motif is of significant interest in drug discovery, as pyridine and pyrimidine cores are present in numerous biologically active molecules. A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide aims to provide a detailed summary of its known characteristics and the methodologies to determine them.

Physicochemical Properties

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 827588-84-1 | [1] |

| Molecular Formula | C₉H₈N₄ | [1][2] |

| Molecular Weight | 172.18 g/mol | [1] |

| Canonical SMILES | C1=C(C=NC(=C1)N)C2=CN=CN=C2 | - |

| InChI Key | LQUXUXHZLUYFAX-UHFFFAOYSA-N |

Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Powder | |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| logP | Data not available | - |

Experimental Protocols

Detailed experimental protocols for determining key physicochemical parameters of this compound are outlined below. These are generalized methods based on standard laboratory practices for small molecules.

Synthesis of this compound

A potential synthetic route for this compound involves a Suzuki coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings.

Workflow for Suzuki Coupling Synthesis

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 5-bromopyrimidine (1 equivalent) and 2-aminopyridine-5-boronic acid (1.1 equivalents) in a suitable solvent mixture such as toluene, ethanol, and water.

-

Catalyst and Base Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as sodium carbonate (2 equivalents).

-

Reaction Execution: Purge the flask with an inert gas (nitrogen or argon) and heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Determination of Melting Point

Protocol:

-

Sample Preparation: A small amount of the purified, dry powder of this compound is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Aqueous Solubility

Workflow for Solubility Determination

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of water in a sealed vial.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a fine-pore filter or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method such as high-performance liquid chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

Protocol (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by calculating the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

Protocol (Shake-Flask Method):

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., water). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]water).

Potential Signaling Pathway Involvement

While specific signaling pathway interactions for this compound are not yet reported, compounds with similar aminopyrimidine scaffolds are known to act as kinase inhibitors. For instance, they can target cyclin-dependent kinases (CDKs) which are crucial regulators of the cell cycle. A hypothetical signaling pathway involving CDK inhibition is depicted below.

Hypothetical Kinase Inhibition Pathway

Safety Information

Based on available data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with a chemical scaffold that holds potential for further investigation in drug discovery. This guide has summarized its known physicochemical properties and provided standardized protocols for the experimental determination of key parameters that are currently unreported. The provided workflows and diagrams offer a clear visual representation of the necessary experimental and synthetic procedures. Further research is required to fully characterize this molecule and explore its biological activities and potential therapeutic applications.

References

This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthetic methodologies, and biological activities of 5-(Pyrimidin-5-yl)pyridin-2-amine and its structurally related analogs. This class of compounds has garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

IUPAC Nomenclature

The systematic naming of heterocyclic compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). For the core structure of interest, the IUPAC name is This compound . This name is derived by treating the pyrimidine ring as a substituent on the pyridine ring. The numbering of the pyridine ring begins at the nitrogen atom, and the positions are assigned to give the substituents the lowest possible locants. The amine group is at position 2, and the pyrimidin-5-yl group is at position 5.

When dealing with more complex derivatives, the established rules of substitutive nomenclature are applied. The principal functional group dictates the suffix of the name, while other substituents are listed as prefixes in alphabetical order.

Synthetic Methodologies

The synthesis of this compound and its derivatives often involves cross-coupling reactions to form the central biaryl bond between the pyridine and pyrimidine rings. A common strategy is the Suzuki coupling reaction.

General Synthesis Protocol for this compound

A plausible synthetic route for this compound involves the Suzuki coupling of a halosubstituted aminopyridine with a pyrimidineboronic acid or vice versa. The following is a generalized experimental protocol based on common practices for such reactions:

Materials:

-

5-Bromopyridin-2-amine

-

Pyrimidin-5-ylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Sodium carbonate, potassium carbonate)

-

Solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide)

-

Water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 5-bromopyridin-2-amine (1 equivalent), pyrimidin-5-ylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the solvent and water (typically in a ratio of 3:1 to 5:1).

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to a temperature of 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown promising biological activities, most notably as anticancer agents. These compounds often act as inhibitors of various protein kinases or modulate key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

Several studies have reported the synthesis and evaluation of pyridine-pyrimidine derivatives as potent inhibitors of cancer cell growth. The mechanism of action often involves the targeting of critical cellular pathways.

Table 1: In Vitro Anticancer Activity of Selected Pyridine-Pyrimidine Derivatives

| Compound ID | Modification | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 78 | 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine with a piperazine group | MV4-11 | Resazurin | 0.023 | [1] |

| 9a | N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivative | MV4-11 | - | 0.591 | [2] |

| 9b | N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivative | MV4-11 | - | 0.456 | [2] |

| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | IGROV1 | SRB | < 0.01 (at 10 µM) | [5] |

| 3g | Oxazolo[5,4-d]pyrimidine with 3-(N,N-dimethylamino)propyl substituent | HT29 | - | 58.44 | [6] |

Table 2: Kinase Inhibitory Activity of Selected Pyridine-Pyrimidine Derivatives

| Compound ID | Target Kinase | Ki (µM) | Reference |

| 78 | CDK4 | 0.001 | [1] |

| 78 | CDK6 | 0.034 | [1] |

| 9a | CDK4 | 0.010 | [2] |

| 9a | CDK6 | 1.67 | [2] |

| 9b | CDK4 | 0.007 | [2] |

| 9b | CDK6 | 0.042 | [2] |

Key Signaling Pathways

The anticancer effects of this compound derivatives are often mediated through the modulation of crucial signaling pathways that regulate cell fate. Two such pathways are the MAPK/JNK and the Nur77 signaling pathways.

MAPK/JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling network. It is activated by various cellular stresses and plays a critical role in apoptosis, inflammation, and cell proliferation. In the context of cancer, the JNK pathway can have both pro-tumorigenic and anti-tumorigenic roles depending on the cellular context.[4][7]

Nur77 Signaling Pathway

Nur77 (also known as TR3 or NGFI-B) is an orphan nuclear receptor that plays a dual role in cell survival and apoptosis. Its subcellular localization is a key determinant of its function. Nuclear Nur77 often promotes cell survival, while its translocation to the mitochondria can trigger apoptosis by interacting with Bcl-2.[8][9]

Experimental Protocols for Biological Assays

To evaluate the anticancer potential of this compound derivatives, standard in vitro cytotoxicity and cell proliferation assays are employed.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][10][11]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37 °C.

-

Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C, until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acids of cellular proteins under acidic conditions.[12][13][14][15]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate as described for the MTT assay and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compounds for 48-72 hours.

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4 °C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the cells by adding 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

-

Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris-base solution to each well.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI50 value.

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in the field of anticancer drug discovery. Their synthesis, primarily through palladium-catalyzed cross-coupling reactions, allows for diverse structural modifications, leading to potent and selective inhibitors of key cellular targets. The evaluation of their biological activity through established in vitro assays provides valuable insights into their mechanism of action, often involving the modulation of critical signaling pathways such as the MAPK/JNK and Nur77 pathways. This guide provides a foundational understanding for researchers to further explore and develop these compounds as potential therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchhub.com [researchhub.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zider.free.fr [zider.free.fr]

- 8. researchgate.net [researchgate.net]

- 9. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

The Emergence of a Privileged Scaffold: A Technical Overview of 5-(Pyrimidin-5-yl)pyridin-2-amine and its Analogs in Drug Discovery

For Immediate Release

A comprehensive review of the available scientific and patent literature reveals that while 5-(Pyrimidin-5-yl)pyridin-2-amine is a recognized chemical entity, detailed historical discovery and extensive experimental data for this specific molecule are not broadly published. However, the pyrimidinyl-pyridine core structure is a cornerstone in the development of a significant class of therapeutic agents, particularly in the realm of kinase inhibitors for oncology. This technical guide will provide an in-depth analysis of the synthesis, biological activity, and therapeutic potential of closely related and structurally analogous compounds, offering valuable insights for researchers, scientists, and drug development professionals.

The Pyrimidinyl-Pyridine Scaffold: A Versatile Pharmacophore

The fusion of pyrimidine and pyridine rings creates a privileged scaffold in medicinal chemistry. This structural motif is central to a multitude of compounds designed to interact with various biological targets. Analysis of related molecules indicates that this scaffold is frequently employed in the design of inhibitors for protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer.

Derivatives such as N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine have been extensively investigated as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are key drivers of cell cycle progression, and their inhibition has proven to be an effective strategy in the treatment of certain types of breast cancer. Similarly, other analogs have been explored as inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), both of which are central nodes in cell growth and survival pathways.

Synthesis and Chemical Properties

The synthesis of pyrimidinyl-pyridine derivatives is well-documented in the chemical literature. A common synthetic strategy involves the coupling of a pyrimidine precursor with a pyridine-containing fragment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 827588-84-1 | Sigma-Aldrich[1] |

| Molecular Formula | C₉H₈N₄ | Sigma-Aldrich[1] |

| Molecular Weight | 172.19 g/mol | Sigma-Aldrich[1] |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

Biological Activity and Therapeutic Potential

While specific biological data for this compound is scarce in publicly accessible databases, the activities of its close analogs provide a strong indication of its potential therapeutic applications. The primary mechanism of action for many of these related compounds is the competitive inhibition of ATP binding to the active site of protein kinases.

Table 2: Biological Activity of Representative Pyrimidinyl-Pyridine Analogs

| Compound Class | Target(s) | Indication(s) |

| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | Cancer (e.g., breast cancer)[2][3] |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole derivatives | Methuosis Induction, Nur77 modulation | Cancer[4][5] |

| Substituted diamino-pyrimidine and diamino-pyridine derivatives | PI3K | Inflammatory disorders, Cancer[6] |

The structural similarity of this compound to these biologically active molecules suggests its potential as a scaffold for the development of novel inhibitors targeting a range of kinases and other important cellular proteins.

Experimental Methodologies

The following sections outline typical experimental protocols employed in the characterization of pyrimidinyl-pyridine derivatives, drawn from studies on analogous compounds.

General Synthesis of Pyrimidinyl-Pyridine Scaffolds

A prevalent method for the synthesis of related structures involves a Suzuki coupling reaction.

Caption: Generalized Suzuki Coupling Workflow.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of these compounds against specific kinases, biochemical assays are typically performed.

Caption: In Vitro Kinase Inhibition Assay Workflow.

Signaling Pathways Implicated by Analogous Compounds